molecular formula C11H7BrN2O3 B3253935 2-(4-Bromophenoxy)-3-nitropyridine CAS No. 229620-55-7

2-(4-Bromophenoxy)-3-nitropyridine

Cat. No.: B3253935
CAS No.: 229620-55-7
M. Wt: 295.09 g/mol
InChI Key: QTFKHGINUZQHIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with bromophenol derivatives . For example, 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and their molecular structures were confirmed by physicochemical and spectral characteristics .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Azaphenoxazine Derivatives : Takahashi and Yoneda (1958) demonstrated the synthesis of azaphenoxazine derivatives using compounds similar to 2-(4-Bromophenoxy)-3-nitropyridine, highlighting its utility in creating heterocyclic compounds (Takahashi & Yoneda, 1958).

  • Crystal Structure Analysis : Cao et al. (2011) explored the synthesis and crystal structures of compounds related to this compound, providing insights into its potential in crystallography and molecular design (Cao et al., 2011).

Reactivity and Chemical Properties

  • Influence of Solvent on Reactivity : Hertog and Jouwersma (1953) studied the reactivity of nitropyridine derivatives in different solvents, which is crucial for understanding the chemical behavior of similar compounds like this compound (Hertog & Jouwersma, 1953).

  • Vibrational Spectral Studies : Balachandran et al. (2012) conducted conformational stability and vibrational spectral studies on nitropyridine derivatives, which could be relevant for understanding the physical and chemical properties of this compound (Balachandran, Lakshmi, & Janaki, 2012).

Applications in Synthesis and Material Science

  • Synthesis of Isoxazolones and Imidazopyridines : Khalafy et al. (2002) reported the synthesis of isoxazolones and imidazopyridines using nitropyridine derivatives, suggesting potential applications of this compound in synthesizing novel compounds (Khalafy, Setamdideh, & Dilmaghani, 2002).

  • Development of Fluorescent Probes : Singh et al. (2020) developed aminoethylpyridine-based fluorescent probes using nitropyridine derivatives. This indicates a potential application of this compound in the development of chemical sensors or probes (Singh, Thakur, Raj, & Pandey, 2020).

Quantum Mechanical and Spectroscopic Studies

  • Quantum Mechanical and Docking Studies : Abraham, Prasana, and Muthu (2017) conducted quantum mechanical, spectroscopic, and docking studies on a similar nitropyridine compound, which could be analogous to studies that can be done on this compound (Abraham, Prasana, & Muthu, 2017).

Properties

IUPAC Name

2-(4-bromophenoxy)-3-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O3/c12-8-3-5-9(6-4-8)17-11-10(14(15)16)2-1-7-13-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFKHGINUZQHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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